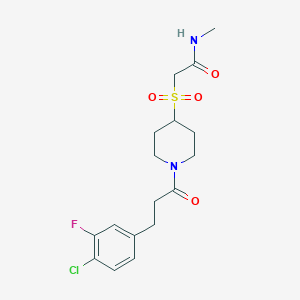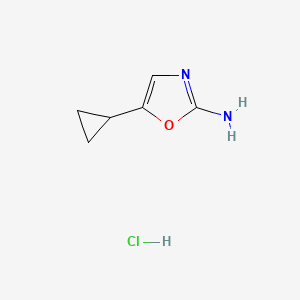![molecular formula C27H27N3OS B2818882 1-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone CAS No. 922654-29-3](/img/structure/B2818882.png)
1-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds involves multi-step procedures . For instance, a library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives were designed, synthesized, and screened for their in vitro cytotoxic activity . The structures of these compounds were characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by 1H and 13C NMR, and mass spectral data . For example, the compound “2-[4-(Dibenzo[b,f][1,4]thiazepin-11-yl)-1-piperazinyl]ethanol” has a molecular formula of CHNOS, an average mass of 339.454 Da, and a monoisotopic mass of 339.140533 Da .Chemical Reactions Analysis
The chemical reactions involving similar compounds are complex and often involve multiple steps . For example, the synthesis of novel 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives involves a multi-step procedure .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are determined by various techniques. For example, the chemical shifts of “N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)acetamide” are given in relative ppm and were referenced to tetramethylsilane (TMS) (δ = 0.00 ppm) as an internal standard .Wissenschaftliche Forschungsanwendungen
Anticancer Applications:
- Piperazine derivatives of 1,3-thiazoles have shown significant anticancer activity against various cancer cell lines, including lungs, kidneys, CNS, ovaries, prostate, and breast cancer, epithelial cancer, leukemia, and melanoma (Turov, 2020).
Antimicrobial Applications:
- Piperazine derivatives have been synthesized and evaluated for in vitro antimicrobial studies, showing excellent antibacterial and antifungal activities compared to standard drugs (Rajkumar, Kamaraj, & Krishnasamy, 2014).
- Thiazolidinone derivatives linked with 1-pyridin-2-yl-piperazine have shown antimicrobial activity against various bacteria and fungi (Patel, Patel, Kumari, & Patel, 2012).
Antitumor and Antiproliferative Applications:
- 1-Phenyl-4-substituted phthalazine derivatives, including those with piperazine linkers, have been synthesized and evaluated for antiproliferative activity, showing potential as antitumor drugs (Xin, Meng, Liu, & Zhang, 2018).
Enzyme Inhibitory Applications:
- Piperazine derivatives have shown inhibitory activities against MurB enzyme, which is essential for bacterial cell wall synthesis, suggesting potential as bacterial biofilm and MurB inhibitors (Mekky & Sanad, 2020).
Antileukemic Activity:
- Novel 2‐(4‐(2,4‐dimethoxybenzoyl)phenoxy)‐1‐(4‐(3‐(piperidin‐4‐yl)propyl)piperidin‐1‐yl)ethanone derivatives have been synthesized and evaluated for their antileukemic activity against human leukemic cell lines, demonstrating good antiproliferative activity (Vinaya et al., 2012).
Antioxidant Activity:
- Piperazine derivatives have been evaluated for their antioxidant activity, showing that some compounds are effective radical scavengers (Mallesha, Harish, Mohana, & Rekha, 2014).
Wirkmechanismus
The mechanism of action of similar compounds often involves interactions with biological targets. For instance, a compound from a library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives induced apoptosis of BT-474 cells via cell cycle arrest at the sub-G1 and G2/M phase .
Eigenschaften
IUPAC Name |
1-[4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-diphenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3OS/c1-19-17-20(2)25-23(18-19)32-27(28-25)30-15-13-29(14-16-30)26(31)24(21-9-5-3-6-10-21)22-11-7-4-8-12-22/h3-12,17-18,24H,13-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPNVFVVJQRQNLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N3CCN(CC3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2818801.png)
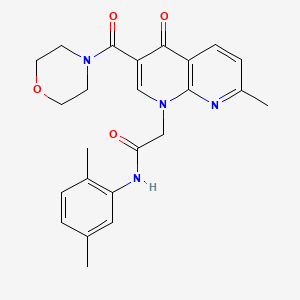
![3-Methyl-4-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazolo[3,4-b]pyridine-6(7H)-one](/img/structure/B2818804.png)
![N-(3,5-dimethylphenyl)-2-[(2-ethylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2818806.png)
![Dimethyl 2-{4-[(2-thienylcarbonyl)amino]phenyl}malonate](/img/structure/B2818807.png)
![[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methanol](/img/structure/B2818808.png)
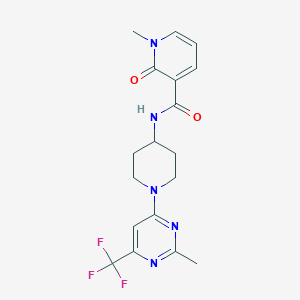
![N-(6-Methoxypyridin-3-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2818811.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-sulfamoylphenethyl)oxalamide](/img/structure/B2818812.png)
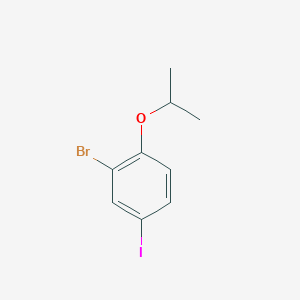
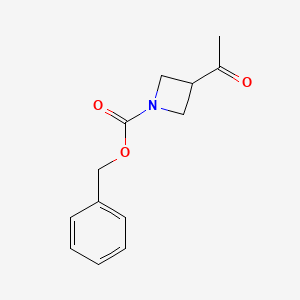
![Ethyl 2-tert-butyl-5-[(2,6-dichlorophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2818817.png)
